Cas no 1351284-31-5 (4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate)

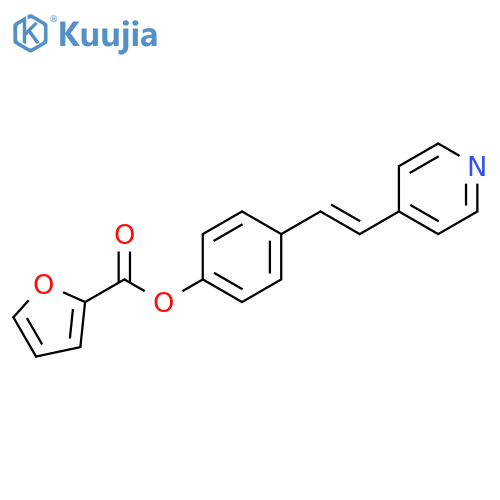

1351284-31-5 structure

商品名:4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate

4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate

- [4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate

- 2-Furancarboxylic acid, 4-[(1E)-2-(4-pyridinyl)ethenyl]phenyl ester

- 1351284-31-5

- SR-01000921946

- AKOS016369514

- VU0640666-1

- (E)-4-(2-(pyridin-4-yl)vinyl)phenyl furan-2-carboxylate

- SR-01000921946-1

- 1011573-37-7

- 4-[(E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL FURAN-2-CARBOXYLATE

- F5288-0053

-

- インチ: 1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+

- InChIKey: PKALBWZHAZMASI-ONEGZZNKSA-N

- ほほえんだ: O1C=CC=C1C(OC1=CC=C(/C=C/C2C=CN=CC=2)C=C1)=O

計算された属性

- せいみつぶんしりょう: 291.08954328g/mol

- どういたいしつりょう: 291.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 459.9±33.0 °C(Predicted)

- 酸性度係数(pKa): 5.62±0.10(Predicted)

4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5288-0053-5mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-2μmol |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-5μmol |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-100mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-2mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-3mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-50mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-10mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-20μmol |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5288-0053-15mg |

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |

1351284-31-5 | 15mg |

$89.0 | 2023-09-10 |

4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1351284-31-5 (4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬